Nonyl hydroxycarbamate
CAS No.: 64420-90-2
Cat. No.: VC14074595
Molecular Formula: C10H21NO3
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64420-90-2 |
|---|---|
| Molecular Formula | C10H21NO3 |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | nonyl N-hydroxycarbamate |
| Standard InChI | InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8-9-14-10(12)11-13/h13H,2-9H2,1H3,(H,11,12) |
| Standard InChI Key | OPDIPZZQEMENJC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOC(=O)NO |
Introduction
Chemical Identity and Structural Characteristics
Nonyl hydroxycarbamate (systematic name: O-nonyl N-hydroxycarbamate) belongs to the class of N-hydroxycarbamates, which are derivatives of hydroxylamine and carbamic acid. Its molecular formula is C₁₀H₂₁NO₃, with the structural formula NH(O)OC-O-C₉H₁₹. The nonyl group imparts lipophilicity, while the hydroxycarbamate group enables participation in redox reactions and metal coordination .
Structural Analysis
The compound’s backbone consists of:
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A nonyl chain (C₉H₁₹), a saturated hydrocarbon contributing to solubility in nonpolar solvents .
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A hydroxycarbamate group (-O-C(=O)-NH-OH), which facilitates hydrogen bonding and nucleophilic reactivity .
Key spectroscopic features include:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) .
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NMR: Distinct signals for the methylene protons adjacent to the carbamate group (δ 3.2–3.5 ppm in ¹H NMR) and the carbonyl carbon (δ 155–160 ppm in ¹³C NMR) .
Synthesis Methods
Nonyl hydroxycarbamate is synthesized via two primary routes, both leveraging reactions between hydroxylamine derivatives and carbonyl-containing precursors.
Alkyl Chloroformate Route
This method, adapted from , involves the reaction of hydroxylamine with nonyl chloroformate in alkaline media:
Conditions:
Carbonic Acid Diester Route
A patent by describes a safer alternative using nonyl carbonic acid diester and hydroxylamine:
Optimized Parameters:
Table 1: Comparative Synthesis Methods
| Method | Precursor | Base | Yield (%) | Safety Considerations |
|---|---|---|---|---|
| Chloroformate | Nonyl chloroformate | NaOH | 60–75 | Toxic HCl byproduct |
| Diester | Nonyl diester | KOH | 85–90 | Avoids phosgene derivatives |
Chemical Reactivity and Derivatives
The hydroxycarbamate group undergoes diverse transformations, enabling access to functionalized compounds.
O-Xanthydryl Derivative Formation
Reaction with xanthydrol yields O-xanthydryl derivatives, useful as protecting groups:
Applications: Stabilization of labile intermediates in peptide synthesis .
Coordination Chemistry
Nonyl hydroxycarbamate reacts with dipotassium tetracyanonickelate(II) to form a nitrosylnickelate complex:
This reaction highlights its potential as a ligand in transition metal catalysis .
Alkylation Reactions
The patent details alkylation using dimethylsulfuric acid to produce N-alkoxy derivatives:
Conditions:
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible with polar aprotic solvents (DMF, DMSO); limited solubility in water (<1 g/L at 25°C) .
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Stability: Decomposes above 150°C; sensitive to strong acids/bases via hydrolysis to hydroxylamine and nonyl carbonate .
Table 2: Key Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 45–48°C | DSC |
| LogP (Octanol-Water) | 3.8 ± 0.2 | Calculated |
| Vapor Pressure (25°C) | 0.01 mmHg | Gas chromatography |
Applications and Industrial Relevance
Intermediate in Agrochemicals
Nonyl hydroxycarbamate serves as a precursor to herbicides and fungicides. Alkylation derivatives exhibit enhanced bioactivity against Phytophthora infestans (potato blight) .
Corrosion Inhibition
The nonyl chain facilitates adsorption onto metal surfaces, while the hydroxycarbamate group chelates metal ions, preventing oxidation. Efficacy in steel protection:
Pharmaceutical Research
Though less studied than aryl analogs, preliminary data suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rats) . Contrastingly, N-hydroxy-arylacetamides show higher toxicity, emphasizing the safety profile of alkyl derivatives .
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